molecular formula C6H10IN3O2S B2825420 5-Iodo-1-propylpyrazole-4-sulfonamide CAS No. 1946817-66-8

5-Iodo-1-propylpyrazole-4-sulfonamide

Cat. No.: B2825420
CAS No.: 1946817-66-8
M. Wt: 315.13
InChI Key: BVIVPYJEKAVIMT-UHFFFAOYSA-N
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Description

5-Iodo-1-propylpyrazole-4-sulfonamide is a high-purity synthetic intermediate belonging to the pyrazole class of heterocyclic compounds, characterized by a five-membered ring structure with two adjacent nitrogen atoms . This molecule integrates two highly valuable functional groups: a sulfonamide moiety and an iodine atom at the 5-position of the pyrazole core. The sulfonamide group is a privileged pharmacophore in medicinal chemistry, known for its ability to act as a key binding element in enzyme active sites, particularly in the design of carbonic anhydrase inhibitors, anti-inflammatory agents, and diacylglycerol acyltransferase (DGAT) inhibitors for metabolic disease research . The propyl group at the N-1 position influences the compound's lipophilicity and metabolic stability, while the iodine atom serves as an excellent handle for further structural elaboration via modern cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, allowing researchers to rapidly generate diverse libraries of 5-arylated, 5-alkenylated, or 5-alkynylated pyrazole derivatives for structure-activity relationship (SAR) studies . The synthetic value of this compound is underscored by its alignment with current trends in pyrazole chemistry, which emphasize transition-metal-catalyzed routes and one-pot multicomponent processes to access complex, bioactive molecules . Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anti-viral effects, making this class of compounds a focal point in agrochemical and pharmaceutical development . As such, 5-Iodo-1-propylpyrazole-4-sulfonamide represents a critical building block for researchers in drug discovery and organic synthesis, facilitating the exploration of new chemical space and the development of novel therapeutic candidates. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-iodo-1-propylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10IN3O2S/c1-2-3-10-6(7)5(4-9-10)13(8,11)12/h4H,2-3H2,1H3,(H2,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIVPYJEKAVIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)S(=O)(=O)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1-propylpyrazole-4-sulfonamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for 5-Iodo-1-propylpyrazole-4-sulfonamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including 5-Iodo-1-propylpyrazole-4-sulfonamide. Research indicates that compounds with a pyrazole and sulfonamide nucleus can effectively inhibit cancer cell proliferation. For instance, a series of pyrazole derivatives were tested for their antiproliferative activity against various cancer cell lines, demonstrating significant cytotoxic effects . The structure-activity relationship (SAR) analysis suggests that modifications in the pyrazole ring influence the biological activity, paving the way for the development of more potent anticancer agents.

Antibacterial and Antifungal Properties

The compound has also been investigated for its antibacterial and antifungal properties. Pyrazole derivatives have shown effectiveness against several bacterial strains and phytopathogenic fungi. A study found that certain synthesized pyrazoles exhibited notable antifungal activity against species like Rhizoctonia solani and Alternaria porri, suggesting their potential as agricultural fungicides . The mechanism of action is believed to involve disruption of microbial cell integrity.

Anti-inflammatory Effects

5-Iodo-1-propylpyrazole-4-sulfonamide may exhibit anti-inflammatory properties, which are common among many pyrazole derivatives. Research indicates that these compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines . This makes them candidates for treating inflammatory diseases.

Synthesis and Derivative Development

The synthesis of 5-Iodo-1-propylpyrazole-4-sulfonamide involves straightforward chemical reactions that allow for the modification of its structure to enhance biological activity. Recent methodologies emphasize one-pot synthesis approaches that yield high-purity products with diverse functional groups . Such synthetic versatility enables researchers to explore various derivatives for targeted applications in drug development.

Case Study: Anticancer Activity

In a notable study, several pyrazole derivatives were evaluated for their effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity compared to standard chemotherapy agents like doxorubicin. The combination therapy showed synergistic effects, suggesting that 5-Iodo-1-propylpyrazole-4-sulfonamide could be integrated into cancer treatment regimens .

Case Study: Antifungal Efficacy

Another research effort focused on the antifungal efficacy of pyrazole derivatives, including 5-Iodo-1-propylpyrazole-4-sulfonamide, against agricultural pathogens. The study demonstrated effective inhibition of fungal growth at low concentrations, indicating its potential as an environmentally friendly fungicide alternative .

Data Table: Summary of Applications

Application AreaActivity TypeReference
AntitumorCytotoxicity against cancer cells
AntibacterialInhibition of bacterial growth
AntifungalEffective against phytopathogenic fungi
Anti-inflammatoryModulation of inflammatory pathways

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrazole Derivatives

Compound Name Position 1 Substituent Position 5 Substituent Functional Group
5-Iodo-1-propylpyrazole-4-sulfonamide Propyl Iodo Sulfonamide (position 4)
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Phenyl 4-Methoxyphenyl Carboximidamide (position 1)
5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Phenyl 4-Chlorophenyl Carboximidamide (position 1)
5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Phenyl 3-Nitrophenyl Carboximidamide (position 1)

Key Observations :

Functional Groups: The sulfonamide group in the target compound contrasts with the carboximidamide group in the Molecules derivatives.

Substituent Effects: The iodine atom in the target compound is bulkier and more lipophilic than substituents like methoxy, chloro, or nitro groups in the compared compounds. This may enhance membrane permeability but reduce solubility.

Ring Saturation : The Molecules compounds feature a 4,5-dihydro pyrazole ring, which introduces conformational rigidity absent in the fully aromatic target compound.

Hypothetical Pharmacological Implications

  • Electron-Withdrawing Effects : The sulfonamide group may enhance binding to enzymes like carbonic anhydrases or kinases, whereas carboximidamides could favor interactions with metal ions or nucleophilic residues .
  • Halogen Influence : Iodine’s polarizability and size might enable unique halogen-bonding interactions in biological systems, unlike smaller halogens (e.g., chlorine) in the Molecules derivatives.
  • Solubility and Bioavailability : The propyl chain and iodine substituent likely render the target compound more lipophilic than the phenyl-substituted analogs, which could limit aqueous solubility but improve blood-brain barrier penetration.

Research Findings and Limitations

While the Molecules (2014) study evaluated pyrazole-carboximidamides for antimicrobial and anticancer activities, direct pharmacological comparisons with 5-Iodo-1-propylpyrazole-4-sulfonamide are hindered by the absence of shared functional groups and assay data for the latter. Structural analysis suggests that:

  • Steric Effects : Bulkier substituents (e.g., iodine, dichlorophenyl) correlate with reduced enzymatic activity in some pyrazole derivatives, as seen in analogs from Molecules .
  • Electronic Effects : Nitro and methoxy groups in the Molecules compounds demonstrated variable antibacterial potency, highlighting the role of electronic modulation in bioactivity—a factor relevant to the iodine and sulfonamide groups in the target compound.

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